The Strategic Role of Ethyl 2-[3-(difluoromethyl)-1H-pyrazol-1-yl]butanoate in Advanced Scaffold Design
The Strategic Role of Ethyl 2-[3-(difluoromethyl)-1H-pyrazol-1-yl]butanoate in Advanced Scaffold Design
Target Audience: Researchers, Process Chemists, and Drug Development Professionals Core Subject: CAS 1823442-43-8
Executive Summary
The compound ethyl 2-[3-(difluoromethyl)-1H-pyrazol-1-yl]butanoate (CAS: 1823442-43-8) represents a highly specialized, privileged building block in modern synthetic chemistry. Featuring a difluoromethyl ( −CF2H ) group at the 3-position of a pyrazole ring and an ethyl butanoate moiety at the N1 position, this intermediate is a critical precursor in the development of next-generation agrochemicals—specifically Succinate Dehydrogenase Inhibitors (SDHIs)—and pharmaceutical active ingredients, such as selective COX-2 inhibitors .
This technical guide explores the physicochemical rationale behind its structural design, details a self-validating protocol for its regioselective synthesis, and outlines its downstream applications in complex molecule assembly.
Physicochemical Profiling & Structural Rationale
The architectural brilliance of CAS 1823442-43-8 lies in its dual-functional nature. The pyrazole core acts as a robust aromatic scaffold, while its substituents provide specific pharmacological and physicochemical advantages:
-
The 3-Difluoromethyl Group ( −CF2H ): Unlike the fully fluorinated trifluoromethyl ( −CF3 ) group, the −CF2H moiety acts as a lipophilic hydrogen-bond donor. This bioisosteric property enhances metabolic stability while allowing the molecule to form critical hydrogen bonds within the hydrophobic binding pockets of target enzymes (e.g., the ubiquinone-binding site of complex II in fungi) .
-
The N1-Butanoate Ester: The alpha-ethyl substitution on the acetate backbone introduces a precisely calibrated steric bulk. Upon hydrolysis to the free acid, this side chain dictates the spatial orientation of the subsequent amide bond, optimizing the "induced fit" mechanism during target receptor binding.
Quantitative Data Summary
| Property | Value |
| Chemical Name | Ethyl 2-[3-(difluoromethyl)-1H-pyrazol-1-yl]butanoate |
| CAS Registry Number | 1823442-43-8 |
| Molecular Formula | C10H14F2N2O2 |
| Molecular Weight | 232.23 g/mol |
| Physical State (Standard) | Liquid / Low-melting solid (varies by purity) |
| Storage Temperature | 4°C (Recommended for long-term stability) |
| Primary Application | Intermediate for SDHI fungicides & COX-2 inhibitors |
Data sourced from standardized chemical repositories and supplier specifications .
Synthetic Methodology: Regioselective N-Alkylation
The primary challenge in synthesizing N-substituted pyrazoles is controlling the regioselectivity. 3-(Difluoromethyl)-1H-pyrazole exists in a tautomeric equilibrium. Alkylation can occur at either the N1 or N2 position. However, the strong electron-withdrawing nature of the −CF2H group reduces the nucleophilicity of the adjacent N2 nitrogen, naturally favoring alkylation at the sterically less hindered N1 position.
Step-by-Step Protocol: Regioselective Synthesis
This protocol is designed as a self-validating system; the choice of a heterogeneous mild base and controlled temperature ensures the kinetic product (N1) is overwhelmingly favored over the thermodynamic byproduct (N2).
Step 1: Preparation of the Reaction Matrix
-
In a flame-dried, nitrogen-purged 250 mL round-bottom flask, dissolve 10.0 mmol of 3-(difluoromethyl)-1H-pyrazole in 50 mL of anhydrous N,N-dimethylformamide (DMF).
-
Causality: Anhydrous DMF is selected for its high dielectric constant, which effectively stabilizes the intermediate pyrazolide anion without participating in competing nucleophilic attacks.
Step 2: Base-Mediated Deprotonation
-
Add 20.0 mmol (2.0 eq) of finely powdered, anhydrous potassium carbonate ( K2CO3 ). Stir at room temperature for 30 minutes.
-
Causality: K2CO3 is a mild, heterogeneous base. It is strong enough to deprotonate the pyrazole ( pKa≈14 ) but weak enough to prevent the base-catalyzed degradation of the incoming electrophile.
Step 3: Electrophilic Addition
-
Cool the mixture to 0°C using an ice bath. Dropwise, add 11.0 mmol (1.1 eq) of ethyl 2-bromobutanoate over 15 minutes.
-
Causality: The alpha-bromo ester is a potent electrophile. Dropwise addition at 0°C prevents localized thermal spikes, mitigating the risk of elimination (dehydrohalogenation) of the bromobutanoate into an acrylate derivative.
Step 4: Thermal Activation & Alkylation
-
Remove the ice bath and elevate the reaction temperature to 60°C. Stir for 12 hours.
-
Causality: The alpha-ethyl group on the electrophile introduces steric hindrance. Heating to 60°C provides the necessary activation energy to drive the SN2 displacement to completion.
Step 5: Quench and Biphasic Extraction
-
Cool the reaction to room temperature and quench by pouring into 150 mL of ice-cold distilled water. Extract the aqueous layer with ethyl acetate ( 3×50 mL).
-
Wash the combined organic layers with a 5% aqueous lithium chloride ( LiCl ) solution ( 3×50 mL) followed by brine.
-
Causality: The LiCl wash is a highly efficient, field-proven technique for removing residual DMF from the organic phase, preventing solvent contamination during isolation.
Step 6: Purification
-
Dry the organic phase over anhydrous Na2SO4 , filter, and concentrate under reduced pressure.
-
Purify the crude oil via silica gel flash chromatography (Eluent: Hexanes/Ethyl Acetate gradient). The target N1 isomer (CAS 1823442-43-8) elutes first due to its lower polarity compared to the sterically congested N2 isomer.
Workflow Visualization
Fig 1: Regioselective N-alkylation workflow yielding the target N1-isomer.
Downstream Applications: SDHIs and COX-2 Inhibitors
Once synthesized, CAS 1823442-43-8 serves as a versatile launchpad for complex Active Pharmaceutical Ingredients (APIs) and agrochemicals.
In the agrochemical sector, the pyrazole-4-carboxamide and pyrazole-1-acetamide/butanamide classes have revolutionized fungal control. SDHI fungicides (e.g., fluxapyroxad, flubeneteram) rely heavily on the difluoromethyl pyrazole core to inhibit the fungal succinate dehydrogenase complex, disrupting the tricarboxylic acid (TCA) cycle .
In pharmaceuticals, this scaffold is analogous to the core structures found in selective COX-2 inhibitors like deracoxib, where the spatial arrangement of the pyrazole ring and its lipophilic substituents dictate the drug's selectivity profile against the cyclooxygenase enzyme .
API Conversion Workflow
To utilize this building block, the ester must first be saponified to the corresponding free acid (2-[3-(difluoromethyl)-1H-pyrazol-1-yl]butanoic acid), which is then subjected to amide coupling with a complex aryl amine.
Fig 2: Downstream conversion into an active pharmaceutical or agrochemical.
Analytical Characterization & Regioisomer Validation
Validating the structural integrity of CAS 1823442-43-8 requires differentiating the N1 and N2 isomers. Traditional 1D 1H -NMR is often insufficient due to the similar chemical environments of the pyrazole protons.
Validation Strategy:
-
2D NOESY NMR: The definitive method for confirming N1 alkylation. In the N1 isomer, a strong Nuclear Overhauser Effect (NOE) cross-peak will be observed between the alpha-proton of the butanoate chain and the 1H signal of the pyrazole C5-proton. In the N2 isomer, this cross-peak is absent, and instead, an NOE interaction between the butanoate alpha-proton and the −CF2H proton is observed.
-
13C -NMR Chemical Shifts: The carbon atom adjacent to the −CF2H group experiences a distinct shielding/deshielding effect depending on whether the adjacent nitrogen is alkylated, providing a secondary confirmation of regioselectivity.
References
- Google Patents. "EA008103B1 - Orally deliverable pharmaceutical composition comprising a drug of low water solubility (cox-2 inhibitor).
-
Wikipedia. "3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid." Wikipedia.[Link]
-
Journal of Agricultural and Food Chemistry. "Design, Synthesis, and Antifungal Activities of Novel Pyrazole-4-carboxamide Derivatives Containing an Ether Group as Potential Succinate Dehydrogenase Inhibitors." ACS Publications.[Link]
